molecular formula C9H9BrN2 B12971689 2-Amino-6-bromo-3,5-dimethylbenzonitrile

2-Amino-6-bromo-3,5-dimethylbenzonitrile

Katalognummer: B12971689
Molekulargewicht: 225.08 g/mol
InChI-Schlüssel: QBUCCGGFCJZITL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-bromo-3,5-dimethylbenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of an amino group, a bromine atom, and two methyl groups attached to a benzene ring, along with a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-3,5-dimethylbenzonitrile can be achieved through several methods. One common approach involves the bromination of 2-Amino-3,5-dimethylbenzonitrile using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-bromo-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

    Substitution Products: Derivatives with various functional groups replacing the bromine atom.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines.

    Coupling Products: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-bromo-3,5-dimethylbenzonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Amino-6-bromo-3,5-dimethylbenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups allows for specific binding interactions, while the nitrile group can participate in hydrogen bonding or other interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-5-bromobenzonitrile
  • 2-Amino-4-bromobenzonitrile
  • 2-Amino-3,5-dibromobenzonitrile

Uniqueness

2-Amino-6-bromo-3,5-dimethylbenzonitrile is unique due to the specific positioning of the bromine and amino groups, which can influence its reactivity and interactions with other molecules. The presence of two methyl groups also adds to its distinct chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Eigenschaften

Molekularformel

C9H9BrN2

Molekulargewicht

225.08 g/mol

IUPAC-Name

2-amino-6-bromo-3,5-dimethylbenzonitrile

InChI

InChI=1S/C9H9BrN2/c1-5-3-6(2)9(12)7(4-11)8(5)10/h3H,12H2,1-2H3

InChI-Schlüssel

QBUCCGGFCJZITL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1N)C#N)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.